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Compound of Interest

Compound Name: 1-(1-Phenylethyl)piperazine

Cat. No.: B2491723 Get Quote

1-(1-Phenylethyl)piperazine is a heterocyclic organic compound built upon the versatile

piperazine scaffold. The structure is characterized by a six-membered piperazine ring, which

contains two nitrogen atoms at opposing positions, substituted at one nitrogen with a 1-

phenylethyl group.[1] This seemingly simple molecule, identified by its CAS Number 69628-75-

7, serves as a significant building block and research tool in medicinal chemistry and

neuropharmacology.[2] The piperazine moiety is a privileged structure in drug development,

appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its

ability to engage with a wide range of biological targets.[3] The addition of the chiral phenylethyl

group introduces specific steric and electronic features that guide its interactions with

neurotransmitter systems, particularly the dopamine and serotonin pathways.[1]

This guide provides an in-depth exploration of the core chemical properties of 1-(1-
Phenylethyl)piperazine, moving beyond a simple data sheet to offer insights into its synthesis,

reactivity, analytical characterization, and pharmacological context. The content herein is

curated for researchers, medicinal chemists, and drug development professionals who require

a foundational understanding of this compound for application in their work.
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The fundamental identity of a compound dictates its behavior in both chemical and biological

systems. The key identifiers and computed physicochemical properties of 1-(1-
Phenylethyl)piperazine are summarized below. These values are critical for predicting its

solubility, membrane permeability, and general handling characteristics.

Property Value Source

IUPAC Name 1-(1-phenylethyl)piperazine [4]

CAS Number 69628-75-7 [2]

Molecular Formula C₁₂H₁₈N₂

Molecular Weight 190.28 g/mol

Canonical SMILES
CC(C1=CC=CC=C1)N2CCNC

C2
[4]

InChIKey
PYBNQKSXWAIBKN-

UHFFFAOYSA-N
[4]

Form Solid

XLogP3-AA 1.5 [4]

Hydrogen Bond Donor Count 1 [4]

Hydrogen Bond Acceptor

Count
2 [4]

Topological Polar Surface Area 15.3 Å² [4]

Table 1: Key Identifiers and Computed Physicochemical Properties of 1-(1-
Phenylethyl)piperazine.

Expert Insight: The computed XLogP3 value of 1.5 suggests a moderate lipophilicity, indicating

that the compound is likely to have good oral bioavailability and be capable of crossing the

blood-brain barrier, a crucial property for centrally acting agents. The single hydrogen bond

donor (the secondary amine) and two acceptor sites (both nitrogens) provide points for

interaction with biological targets.
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Section 2: Synthesis and Mechanistic
Considerations
The most common and direct route to synthesizing 1-(1-Phenylethyl)piperazine and its

analogues is through the nucleophilic substitution reaction known as N-alkylation. This involves

the reaction of a piperazine core with an appropriate electrophile.

Dominant Synthetic Pathway: Direct N-Alkylation
The direct alkylation of piperazine with (1-bromoethyl)benzene is a standard and efficient

method.[1] The causality behind this experimental choice lies in the nucleophilicity of the

secondary amines of piperazine and the electrophilicity of the benzylic carbon in the alkyl

halide, which is activated towards substitution.

A key challenge in this synthesis is controlling selectivity. Piperazine has two nucleophilic

nitrogen atoms. If piperazine is used as the limiting reagent, a significant amount of the

disubstituted product, 1,4-bis(1-phenylethyl)piperazine, can be formed. To ensure

monosubstitution, an excess of piperazine is typically used, making it both a reactant and the

solvent or co-solvent. This statistical approach ensures the electrophile is more likely to

encounter an unreacted piperazine molecule than a monosubstituted one.

Piperazine (Excess)

Reaction Vessel
(Heat/Reflux)(1-Bromoethyl)benzene

Solvent (e.g., Ethanol)
Base (e.g., K₂CO₃)

Aqueous Workup
& Extraction

Column Chromatography
or Distillation 1-(1-Phenylethyl)piperazine
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Figure 1: General workflow for the synthesis of 1-(1-Phenylethyl)piperazine.

Step-by-Step Laboratory Protocol for N-Alkylation
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This protocol is a self-validating system; successful isolation of the product with the expected

yield and purity confirms the efficacy of the chosen conditions.

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and

reflux condenser, add piperazine (5 equivalents, e.g., 43.0 g, 0.5 mol). The large excess is

crucial for minimizing disubstitution.

Solvent and Base Addition: Add ethanol (100 mL) as a solvent to dissolve the piperazine.

Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2 equivalents, e.g., 27.6 g,

0.2 mol) to act as a scavenger for the HBr byproduct, driving the reaction to completion.

Electrophile Addition: While stirring, slowly add (1-bromoethyl)benzene (1 equivalent, e.g.,

18.5 g, 0.1 mol) to the mixture. The addition should be dropwise to control any initial

exotherm.

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6

hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting

alkyl halide is consumed.

Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Filter off

the potassium carbonate and piperazine hydrobromide salts. Concentrate the filtrate under

reduced pressure to remove the ethanol. Dissolve the resulting residue in dichloromethane

(100 mL) and wash with water (3 x 50 mL) to remove the excess piperazine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under vacuum to yield the crude product.

Purification: Purify the crude oil via silica gel column chromatography or vacuum distillation

to obtain pure 1-(1-Phenylethyl)piperazine.

Section 3: Spectroscopic and Analytical Profile
Structural elucidation and purity assessment rely on a combination of spectroscopic and

chromatographic techniques. While a publicly available, peer-reviewed spectrum for 1-(1-
phenylethyl)piperazine is not readily found, its spectral properties can be reliably predicted

based on its structure and data from close analogues like 1-phenylpiperazine and 1-(2-

phenylethyl)piperazine.[5][6][7]
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Predicted NMR and IR Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2491723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique
Predicted Chemical Shifts /
Frequencies

Structural Assignment

¹H NMR δ 7.20-7.40 ppm (m, 5H) Aromatic protons (-C₆H₅)

δ 3.40-3.50 ppm (q, 1H) Methine proton (-CH(Ph)-)

δ 2.80-3.00 ppm (t, 4H)
Piperazine protons adjacent to

N-H (-NH-CH₂-)

δ 2.40-2.60 ppm (t, 4H)
Piperazine protons adjacent to

N-CH (-N(R)-CH₂-)

δ 1.90-2.10 ppm (s, 1H)
Secondary amine proton (-

NH-)

δ 1.35-1.45 ppm (d, 3H) Methyl protons (-CH₃)

¹³C NMR δ 144-146 ppm
Quaternary aromatic carbon

(C-ipso)

δ 128-130 ppm
Aromatic carbons (C-ortho, C-

meta)

δ 126-128 ppm Aromatic carbon (C-para)

δ 65-67 ppm Methine carbon (-CH(Ph)-)

δ 52-54 ppm
Piperazine carbons adjacent to

N-CH

δ 45-47 ppm
Piperazine carbons adjacent to

N-H

δ 20-22 ppm Methyl carbon (-CH₃)

FT-IR 3250-3350 cm⁻¹ (broad)
N-H stretch of secondary

amine

3000-3100 cm⁻¹ (sharp) Aromatic C-H stretch

2800-3000 cm⁻¹ (sharp) Aliphatic C-H stretch

1450-1600 cm⁻¹ Aromatic C=C bending
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1100-1150 cm⁻¹ C-N stretch

Table 2: Predicted Spectroscopic Data for 1-(1-Phenylethyl)piperazine.

Mass Spectrometry and Fragmentation
Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 190. The

major fragmentation pathway for phenylpiperazine derivatives involves cleavage of the

piperazine ring.[8][9] The most characteristic fragmentation for 1-(1-Phenylethyl)piperazine
would be the benzylic cleavage to lose the methyl group, followed by cleavage of the

piperazine ring, leading to a prominent base peak.

Analytical Protocol: GC-MS for Identification and Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the separation and

identification of piperazine derivatives.[10]

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like

methanol or dichloromethane.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Inlet Temperature: 250 °C.

Injection Volume: 1 µL with a split ratio of 20:1.

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20

°C/min, and hold for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.
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Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis: Identify the compound by its retention time and by comparing its mass

spectrum to a reference library or the predicted fragmentation pattern. Purity can be

estimated from the relative peak area in the total ion chromatogram (TIC).

Section 4: Reactivity at the Piperazine Core
The chemical reactivity of 1-(1-Phenylethyl)piperazine is dominated by the secondary amine

(N-H) at the 4-position of the piperazine ring. This nitrogen is nucleophilic and can readily

undergo reactions such as acylation, alkylation, and arylation. This reactivity is the cornerstone

of its utility as a scaffold, allowing for the systematic synthesis of derivative libraries to explore

structure-activity relationships (SAR).

Reactants

Product
1-(1-Phenylethyl)piperazine

1-Acetyl-4-(1-phenylethyl)piperazine

+

Acetyl Chloride
(R-COCl)

Base (e.g., Et₃N)
DCM, 0°C to RT

Click to download full resolution via product page

Figure 2: Reaction scheme for the N-acylation of 1-(1-Phenylethyl)piperazine.

Protocol for N-Acylation
This protocol describes the straightforward synthesis of an amide derivative.

Setup: Dissolve 1-(1-Phenylethyl)piperazine (1 equivalent) in dry dichloromethane (DCM)

in a flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
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Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.2 equivalents), to

the solution.

Acylation: Slowly add an acylating agent, such as acetyl chloride (1.1 equivalents), dropwise.

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry

over Na₂SO₄, and concentrate to yield the crude amide product, which can be purified by

chromatography.

Section 5: Pharmacological Context and Research
Applications
Phenylpiperazine derivatives are well-established as modulators of monoamine

neurotransmitter systems.[3] Their pharmacological effects are primarily driven by interactions

with serotonin (5-HT) and dopamine (DA) receptors and transporters.[11]

Interaction with Serotonergic Systems
Many phenylpiperazine compounds act as non-selective, mixed serotonergic agents.[1] For

instance, the related compound 1-(1-Naphthyl)piperazine is a partial agonist at 5-HT₁ receptor

subtypes while acting as an antagonist at 5-HT₂ receptors.[1][12] This dual activity can lead to

complex behavioral outcomes, such as anxiolysis, which is often linked to activity at 5-HT₁ₐ and

5-HT₂c receptors.[12] While specific binding data for 1-(1-Phenylethyl)piperazine is limited, it

is a reasonable hypothesis, based on its structural class, that it interacts with multiple 5-HT

receptor subtypes and may also bind to the serotonin transporter (SERT).[1]

Interaction with Dopaminergic Systems
The phenylethyl moiety is a classic pharmacophore for interaction with the dopamine

transporter (DAT). Research on 1-(1-Phenylethyl)piperazine has indicated weak dopamine

reuptake inhibition.[1] This is further supported by studies on closely related analogues; for

example, 1-(3-chlorophenyl)-4-phenethylpiperazine was found to be a highly selective and

potent DAT ligand.[13] The ability of these compounds to inhibit dopamine reuptake is central

to their stimulant properties and their potential as research tools for studying conditions like

ADHD or substance abuse.[10][14]
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Figure 3: Hypothesized interactions of 1-(1-Phenylethyl)piperazine with neurotransmitter

systems.

Section 6: Safety and Handling Protocols
As with any active chemical compound, proper handling and safety procedures are paramount.

1-(1-Phenylethyl)piperazine possesses several hazards that must be managed in a laboratory

setting.

GHS Hazard Classification
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Hazard Code Statement Class Signal Word

H302 Harmful if swallowed
Acute Toxicity, Oral

(Cat. 4)
Warning

H319
Causes serious eye

irritation
Eye Irritation (Cat. 2) Warning

H312
Harmful in contact

with skin

Acute Toxicity, Dermal

(Cat. 4)
Warning

H315 Causes skin irritation Skin Irritation (Cat. 2) Warning

H332 Harmful if inhaled
Acute Toxicity,

Inhalation (Cat. 4)
Warning

H335
May cause respiratory

irritation
STOT SE (Cat. 3) Warning

Table 3: GHS Hazard

Statements for 1-(1-

Phenylethyl)piperazin

e.[4]

Recommended Handling and PPE
Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of

dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use

and dispose of them properly after handling.

Body Protection: Wear a standard laboratory coat. For larger quantities, consider a

chemical-resistant apron or suit.
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Respiratory Protection: If a fume hood is not available or for spill cleanup, use a NIOSH-

approved respirator with an appropriate organic vapor cartridge.

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the

laboratory. Wash hands thoroughly after handling.

Storage and Disposal
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible substances such as strong oxidizing agents.

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local

regulations. Do not allow the product to enter drains.

Conclusion
1-(1-Phenylethyl)piperazine is a compound of significant interest, bridging the gap between a

simple chemical building block and a complex pharmacological probe. Its properties are

defined by the interplay between the robust piperazine core and the chiral phenylethyl

substituent. A comprehensive understanding of its synthesis, reactivity, analytical signature,

and pharmacological context is essential for any scientist looking to leverage this molecule in

research. Its utility as a scaffold for creating diverse chemical libraries, combined with its

inherent activity on key CNS targets, ensures its continued relevance in the fields of medicinal

chemistry and neuroscience.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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